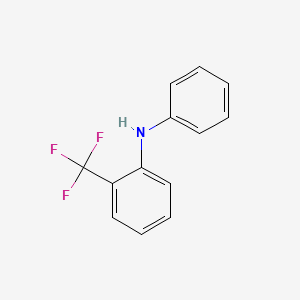![molecular formula C20H20ClNO B12336065 3-(5H-Dibenzo[a,d][7]annulen-5-yl)piperidin-4-one hydrochloride](/img/structure/B12336065.png)
3-(5H-Dibenzo[a,d][7]annulen-5-yl)piperidin-4-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5H-Dibenzoa,dannulen-5-yl)piperidin-4-one hydrochloride is an organic compound with a complex structure that includes a dibenzoannulene ring system fused to a piperidinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5H-Dibenzoa,dannulen-5-yl)piperidin-4-one hydrochloride typically involves multiple steps. One common approach is to start with the dibenzoannulene precursor, which can be synthesized through a Friedel-Crafts alkylation reaction followed by cyclization. The piperidinone moiety is then introduced through a series of reactions, including amination and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
3-(5H-Dibenzoa,dannulen-5-yl)piperidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
科学的研究の応用
3-(5H-Dibenzoa,dannulen-5-yl)piperidin-4-one hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for materials science applications, such as the development of novel polymers or electronic materials.
作用機序
The mechanism of action of 3-(5H-Dibenzoa,dannulen-5-yl)piperidin-4-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the compound’s specific structure and functional groups, which determine its binding affinity and activity.
類似化合物との比較
Similar Compounds
Cyclobenzaprine hydrochloride: A muscle relaxant with a similar dibenzoannulene structure.
Amitriptyline: An antidepressant that shares structural similarities with the dibenzoannulene ring system.
Nortriptyline: Another antidepressant with a related structure.
Uniqueness
3-(5H-Dibenzoa,dannulen-5-yl)piperidin-4-one hydrochloride is unique due to the specific combination of the dibenzoannulene ring and the piperidinone moiety
特性
分子式 |
C20H20ClNO |
|---|---|
分子量 |
325.8 g/mol |
IUPAC名 |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)piperidin-4-one;hydrochloride |
InChI |
InChI=1S/C20H19NO.ClH/c22-19-11-12-21-13-18(19)20-16-7-3-1-5-14(16)9-10-15-6-2-4-8-17(15)20;/h1-10,18,20-21H,11-13H2;1H |
InChIキー |
ALGKOYHLJKLHIY-UHFFFAOYSA-N |
正規SMILES |
C1CNCC(C1=O)C2C3=CC=CC=C3C=CC4=CC=CC=C24.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(6-amino-4-pyrimidinyl)methylamino]Ethanol](/img/structure/B12335985.png)
![1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12335994.png)
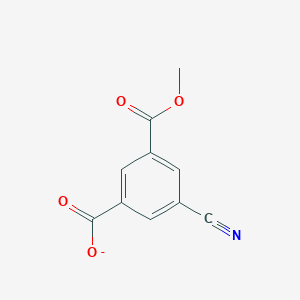
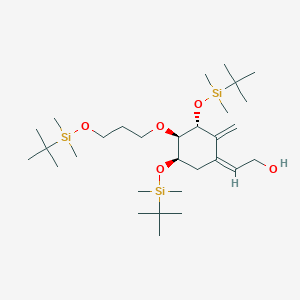

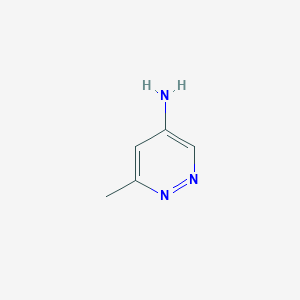
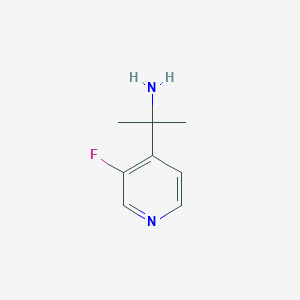
![2-[(3-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid](/img/structure/B12336026.png)
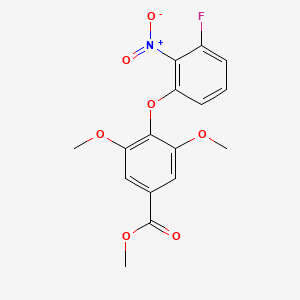
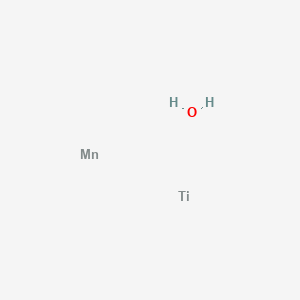
![1,4-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione;trimethyl-(5-trimethylstannylthieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B12336045.png)
![N-[2-[Hydroxy(4-pyridyl)methyl]phenyl]pivalamide](/img/structure/B12336053.png)
![6-[4-[hydroxy(oxido)amino]phenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12336067.png)
